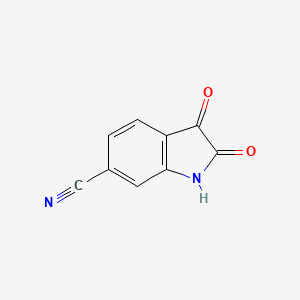![molecular formula C15H14N2O5S B2928771 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 867040-83-3](/img/structure/B2928771.png)
2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, also known as DMPT, is a chemical compound that has been studied for its potential applications in various scientific fields. DMPT belongs to the class of benzothiadiazine derivatives and has been found to have interesting properties that make it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds structurally related to 2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been synthesized through various chemical reactions, emphasizing the versatility and chemical reactivity of the thiadiazine ring. For instance, the efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via unprecedented ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions demonstrates the potential for generating pharmacologically relevant derivatives with diverse biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Biological and Medicinal Applications
Several studies have investigated the antimicrobial and anticancer activities of thiadiazine derivatives. Notably, the synthesis and evaluation of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones revealed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds within this class were found to inhibit tubulin polymerization, indicating a potential mechanism for their anticancer effects (Kamal et al., 2011).
Catalytic Applications
The catalytic application of derivatives, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, demonstrates the utility of these compounds in organic synthesis. This particular catalyst facilitated the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, showcasing the role of thiadiazine derivatives in enhancing the efficiency of chemical reactions under neutral media (Khazaei et al., 2016).
Environmental Applications
Although not directly mentioned, the structural features of thiadiazine derivatives suggest potential applications in environmental science, such as the development of chemosensors for metal ion detection. The photophysical and physicochemical investigation of similar compounds, like pyrazoline derivatives, as fluorescent chemosensors for Fe3+ metal ion detection, illustrates the applicability of these molecules in environmental monitoring and remediation efforts (Khan, 2020).
Wirkmechanismus
Target of Action
It is known to be a precursor to 4-phenyl-4h-1,2,4-tria-zoline-3,5-dione , which is a highly active dienophile .
Mode of Action
The compound is involved in the Diels-Alder reaction as a dienophile component . It participates in the cycloaddition reactions of ethylenic compounds .
Biochemical Pathways
Its involvement in the diels-alder reaction suggests that it may influence pathways involving ethylenic compounds .
Result of Action
Its role as a precursor to an active dienophile suggests it may contribute to the formation of cycloadducts in reactions with ethylenic compounds .
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-21-11-7-10(8-12(9-11)22-2)17-15(18)16-13-5-3-4-6-14(13)23(17,19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARRTYNWFYQKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2928689.png)
![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)

![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)

![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2928711.png)